Cas no 15966-68-4 (4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine)

4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine 化学的及び物理的性質
名前と識別子
-
- 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
- 1-(4-Aminophenyl)-5-phenyl-1,2,3-triazole
- AC1LFOF1
- CTK0E6858
- Enamine_001868
- Oprea1_150136
- Oprea1_317832
- SureCN3760446
- SMR000117536
- SCHEMBL3760446
- 4-(5-phenyl-1h-1,2,3-triazol-1-yl)aniline
- 15966-68-4
- SR-01000315018-1
- MLS000527062
- AKOS000524503
- HMS2184L09
- CHEMBL2140780
- HMS1399E20
- 4-(5-phenyltriazol-1-yl)aniline
- SR-01000315018
- 4-(5-phenyl-1,2,3-triazol-1-yl)aniline
- Z56821043
- DTXSID60354773
- BRD-K54614358-001-07-1
- CS-0337010
- 4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine
-
- MDL: MFCD00498756
- インチ: InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2
- InChIKey: FKXSKUWASSDIAV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N
計算された属性
- せいみつぶんしりょう: 236.10636
- どういたいしつりょう: 236.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 56.73
4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P400730-50mg |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 50mg |
$ 135.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011932-1g |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 1g |
6144CNY | 2021-05-07 | ||
TRC | P400730-10mg |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011932-1g |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 1g |
6144.0CNY | 2021-07-13 | ||
TRC | P400730-100mg |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 100mg |
$ 210.00 | 2022-06-03 |
4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine 関連文献
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamineに関する追加情報
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (CAS No. 15966-68-4): A Versatile Chemical Building Block for Advanced Applications
The compound 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (CAS No. 15966-68-4) is an important heterocyclic aromatic amine that has gained significant attention in recent years due to its unique structural features and wide-ranging applications. This triazole-phenylamine hybrid molecule combines the electron-rich characteristics of both phenylamine and 1,2,3-triazole moieties, making it particularly valuable in materials science, pharmaceutical research, and specialty chemical synthesis.
From a structural perspective, 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine features a central 1,2,3-triazole ring that serves as a rigid linker between the phenylamine group and an additional phenyl substituent. This molecular architecture contributes to several notable properties, including excellent thermal stability, moderate solubility in common organic solvents, and interesting photophysical characteristics. The presence of both electron-donating amino group and electron-withdrawing triazole creates a push-pull electronic system that has become increasingly relevant in the design of advanced functional materials.
Recent scientific literature highlights the growing importance of triazole-containing compounds like 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine in medicinal chemistry and drug discovery. Researchers are particularly interested in how the 1,2,3-triazole scaffold can improve pharmacokinetic properties of drug candidates while maintaining biological activity. The compound's hydrogen bonding capability and dipole moment make it valuable for designing molecules with specific target interactions, addressing current challenges in developing treatments for neurological disorders and metabolic diseases.
In materials science, 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine has shown promise as a building block for organic electronic materials. Its conjugated system and ability to participate in π-π stacking interactions make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and molecular sensors. The compound's thermal stability (typically stable up to 250°C) is particularly valuable for device fabrication processes that require elevated temperatures.
The synthesis of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which have become a cornerstone of click chemistry approaches. This synthetic route offers excellent yields and high selectivity, making the compound increasingly accessible for research and industrial applications. Recent process optimization efforts have focused on reducing copper catalyst loading and improving the sustainability of the synthesis, aligning with current trends in green chemistry and sustainable manufacturing.
From a commercial perspective, the demand for specialized triazole derivatives like 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine has been steadily increasing. Market analysis indicates growing interest from pharmaceutical companies, materials science researchers, and specialty chemical manufacturers. The compound's CAS number 15966-68-4 serves as a unique identifier that facilitates global trade and regulatory compliance, while its purity specifications (typically ≥95% by HPLC) meet the requirements of most advanced applications.
Quality control for 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine involves rigorous analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the absence of synthetic byproducts and confirm the compound's structural integrity. Recent advances in analytical technology have enabled more precise characterization of this compound's polymorphic forms, if any, which is crucial for pharmaceutical applications where crystal form can significantly impact bioavailability.
Storage and handling recommendations for 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine typically suggest protection from light and moisture, with optimal storage under inert atmosphere at temperatures between 2-8°C for long-term preservation. These conditions maintain the compound's stability and prevent degradation of its amine functionality and triazole ring system, which are essential for its performance in various applications.
Looking forward, research directions for 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine derivatives include exploration of their potential in supramolecular chemistry and molecular recognition systems. The compound's ability to participate in both hydrogen bonding and aromatic interactions makes it an attractive candidate for designing functional materials with precisely controlled molecular architectures. These developments align with current scientific priorities in nanotechnology and smart materials research.
In conclusion, 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (CAS No. 15966-68-4) represents a versatile and valuable chemical building block with applications spanning multiple scientific and industrial domains. Its unique combination of structural features, synthetic accessibility, and functional properties ensures its continued relevance in addressing contemporary challenges in materials development, pharmaceutical research, and specialty chemical manufacturing. As research into triazole-based compounds advances, this particular derivative is likely to find even broader utility in emerging technological applications.
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